molecular formula C9H5IO2 B13879222 4-Iodoindene-1,3-dione

4-Iodoindene-1,3-dione

Cat. No.: B13879222
M. Wt: 272.04 g/mol
InChI Key: OYYIAIMVJDLYTC-UHFFFAOYSA-N
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Description

4-Iodoindene-1,3-dione is an organic compound characterized by the presence of an indene ring substituted with an iodine atom at the 4-position and two carbonyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoindene-1,3-dione typically involves the iodination of indene-1,3-dione. One common method includes the reaction of indene-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to facilitate the iodination process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Iodoindene-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The carbonyl groups at positions 1 and 3 can participate in oxidation and reduction reactions, leading to the formation of alcohols or other derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products: The major products formed from these reactions include substituted indene-1,3-dione derivatives, alcohols, and various heterocyclic compounds.

Scientific Research Applications

4-Iodoindene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 4-Iodoindene-1,3-dione involves its interaction with various molecular targets. The iodine atom and carbonyl groups play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the carbonyl groups can form hydrogen bonds and interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Indene-1,3-dione: Lacks the iodine substitution but shares the core structure.

    Isoindoline-1,3-dione: A closely related compound with similar reactivity and applications.

    Phthalimide: Another isoindoline-1,3-dione derivative with widespread use in pharmaceuticals and agrochemicals.

Uniqueness: 4-Iodoindene-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C9H5IO2

Molecular Weight

272.04 g/mol

IUPAC Name

4-iodoindene-1,3-dione

InChI

InChI=1S/C9H5IO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2

InChI Key

OYYIAIMVJDLYTC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C1=O)C(=CC=C2)I

Origin of Product

United States

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